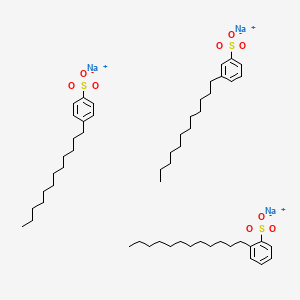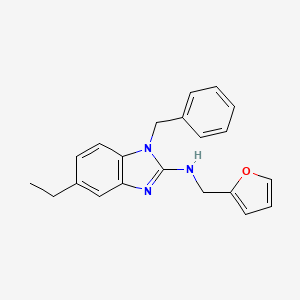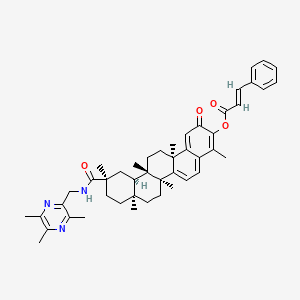
trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is a complex compound with the molecular formula
C54H87Na3O9S3
and a molecular weight of 1045.43 g/mol . This compound is a mixture of three isomers of dodecylbenzenesulfonate, each with the sulfonate group attached at different positions on the benzene ring. It is commonly used in various industrial and research applications due to its surfactant properties.準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate typically involves the sulfonation of dodecylbenzene. The process begins with the alkylation of benzene using dodecyl chloride in the presence of a catalyst such as aluminum chloride to produce dodecylbenzene. This intermediate is then sulfonated using sulfur trioxide or oleum under controlled conditions to yield a mixture of 2-dodecylbenzenesulfonic acid, 3-dodecylbenzenesulfonic acid, and 4-dodecylbenzenesulfonic acid. The final step involves neutralizing the sulfonic acids with sodium hydroxide to form the trisodium salts .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous feeding of dodecylbenzene and sulfur trioxide into the reactor, followed by neutralization with sodium hydroxide. The product is then purified through filtration and drying processes to obtain the final compound in its solid form .
化学反応の分析
Types of Reactions
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can occur, although they are less common for sulfonates.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Oxidized derivatives of the sulfonate group.
Reduction: Reduced forms of the sulfonate group.
Substitution: Various substituted benzenesulfonates depending on the electrophile used.
科学的研究の応用
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption leads to cell lysis and the release of intracellular contents. In drug delivery, the compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles .
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate (SDS): Another common surfactant used in similar applications.
Sodium lauryl ether sulfate (SLES): Widely used in detergents and personal care products.
Sodium xylene sulfonate: Used as a hydrotrope in various formulations.
Uniqueness
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is unique due to its mixture of isomers, which can provide a broader range of surfactant properties compared to single-isomer compounds. This mixture can enhance its effectiveness in various applications, making it a versatile choice in both research and industrial settings .
特性
分子式 |
C54H87Na3O9S3 |
|---|---|
分子量 |
1045.4 g/mol |
IUPAC名 |
trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/3C18H30O3S.3Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;;;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);12,14-16H,2-11,13H2,1H3,(H,19,20,21);13-16H,2-12H2,1H3,(H,19,20,21);;;/q;;;3*+1/p-3 |
InChIキー |
AVWQQPYHYQKEIZ-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)



![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
